molecular formula C12H12N2O3S B6368730 2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine, 95% CAS No. 1261909-93-6

2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine, 95%

Cat. No. B6368730
CAS RN: 1261909-93-6
M. Wt: 264.30 g/mol
InChI Key: RMWPBKXBEOSAJE-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine, 95%, also known as 2-H6-MSP, is an organic compound, which is composed of a pyridine ring and a hydroxymethylsulfonylaminophenyl moiety. It is a white crystalline solid with a molecular weight of 250.3 g/mol. 2-H6-MSP is used as a precursor for the synthesis of various organic compounds, as well as for the development of new pharmaceuticals.

Scientific Research Applications

2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, as well as the development of new pharmaceuticals. It has been used as a precursor for the synthesis of a variety of pyridines, including 1,2,3,4-tetrahydropyridine derivatives. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as thiophenes and furans.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine, 95% is not fully understood. However, it is believed to be involved in a variety of biochemical and physiological processes. It has been shown to interact with a number of enzymes, including cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine, 95% are not fully understood. However, it has been shown to have a number of effects on the body, including anti-inflammatory, antispasmodic, and analgesic effects. It has also been shown to have an effect on the immune system, as well as on the cardiovascular and nervous systems.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine, 95% for laboratory experiments is its availability. It is a commercially available compound, and can be easily synthesized in the laboratory. The main limitation is that it is a relatively new compound, and its effects on the body are not fully understood.

Future Directions

There are a number of potential future directions for the use of 2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine, 95%. These include the development of new pharmaceuticals, the further study of its biochemical and physiological effects, and the investigation of its potential therapeutic applications. Additionally, further research is needed to better understand its mechanism of action, as well as its potential side effects. Finally, further research is needed to determine its role in the synthesis of other organic compounds.

Synthesis Methods

2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine, 95% can be synthesized by a two-step procedure, starting from 3-methylsulfonylaminophenol. The first step involves the reaction of 3-methylsulfonylaminophenol with ethylenediamine in aqueous solution, forming 2-hydroxy-6-(3-methylsulfonylaminophenyl)pyridine-2-carboxylic acid. The second step involves the reaction of the acid with sodium hydroxide, forming 2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine, 95% as the final product.

properties

IUPAC Name

N-[3-(6-oxo-1H-pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18(16,17)14-10-5-2-4-9(8-10)11-6-3-7-12(15)13-11/h2-8,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWPBKXBEOSAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683202
Record name N-[3-(6-Oxo-1,6-dihydropyridin-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-93-6
Record name N-[3-(6-Oxo-1,6-dihydropyridin-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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